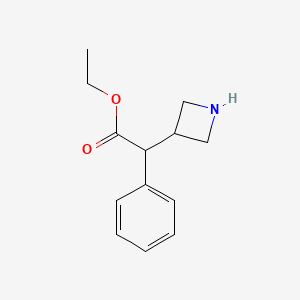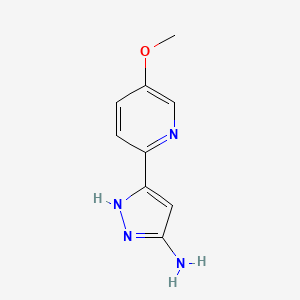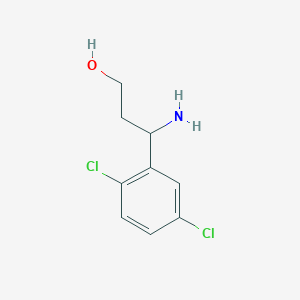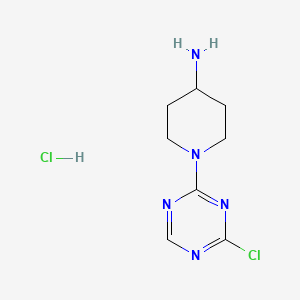
1-(4-Chloro-1,3,5-triazin-2-yl)-4-piperidinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride typically involves the reaction of cyanuric chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining high yields and purity.
Analyse Des Réactions Chimiques
1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The compound can react with carboxylic acids to form amides or esters.
Applications De Recherche Scientifique
1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis . In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride can be compared with other triazine derivatives, such as:
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): This compound is commonly used as a coupling agent in organic synthesis.
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): Another triazine derivative used for amide coupling reactions.
4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid: This compound has shown antimicrobial activity similar to 1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride.
The uniqueness of 1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other triazine derivatives.
Propriétés
Formule moléculaire |
C8H13Cl2N5 |
|---|---|
Poids moléculaire |
250.13 g/mol |
Nom IUPAC |
1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H12ClN5.ClH/c9-7-11-5-12-8(13-7)14-3-1-6(10)2-4-14;/h5-6H,1-4,10H2;1H |
Clé InChI |
FABFFBACHGPKNZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=NC(=NC=N2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B13518716.png)

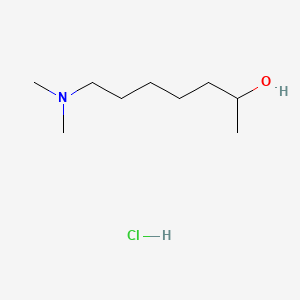
![(1S,2R,10S,11S,12R)-N-(4-bromo-3-chlorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13518733.png)




